3-Ethyl-4-(2-methoxyphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-ethyl-4-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-8-14-9-12(10)11-6-4-5-7-13(11)15-2/h4-7,10,12,14H,3,8-9H2,1-2H3 |
InChI Key |
APVUPRFHLYVFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Strategic Retrosynthesis and Forward Synthetic Methodologies for 3 Ethyl 4 2 Methoxyphenyl Pyrrolidine
Analysis of Synthetic Disconnections and Key Building Blocks
Retrosynthetic analysis of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine unveils several logical bond disconnections, each pointing to a distinct synthetic strategy and a corresponding set of key building blocks. The primary disconnections focus on the formation of the pyrrolidine (B122466) ring, which is the core structural challenge.
[3+2] Cycloaddition Disconnection: A powerful and convergent approach involves disconnecting the C2-C3 and C4-C5 bonds. This strategy identifies an azomethine ylide and an alkene as the primary synthons. The azomethine ylide can be generated from the condensation of an α-amino acid ester (like glycine (B1666218) ethyl ester) with 2-methoxybenzaldehyde (B41997). The alkene partner would be 1-butene (B85601) or a related derivative, which provides the ethyl group at the C3 position. This approach is highly valued for its ability to construct the pyrrolidine ring in a single, often stereocontrolled, step. osaka-u.ac.jpacs.org
Intramolecular Cyclization Disconnection: An alternative strategy involves disconnecting one C-C bond and one C-N bond within the ring, typically the N-C2 or N-C5 bond. This points towards an intramolecular cyclization of a linear precursor. For instance, a 1,4-amino alcohol or a similar bifunctional molecule could serve as the open-chain precursor. mdpi.comnih.gov The key building blocks for such a route would be derived from precursors that already contain the ethyl and 2-methoxyphenyl fragments, assembled through standard C-C bond-forming reactions prior to the key cyclization step.
Sequential Alkylation/Functionalization Disconnection: A more linear approach would involve the disconnection of the substituent groups from a pre-formed pyrrolidine or pyrrolidone ring. This method is generally less efficient for creating the core stereochemistry at C3 and C4 but can be useful for analog synthesis. The building blocks would be a suitable pyrrolidine derivative and electrophiles to introduce the ethyl and 2-methoxyphenyl groups.
The choice of disconnection strategy directly influences the selection of starting materials. The [3+2] cycloaddition approach, for example, relies on readily available aldehydes, amino acids, and alkenes, making it an attractive and flexible option.
Pioneering and Modern Approaches to Pyrrolidine Ring Construction
The synthesis of the pyrrolidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. wikipedia.org For a specifically substituted target like this compound, modern stereoselective methods are paramount.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is one of the most direct and efficient methods for constructing polysubstituted pyrrolidines. acs.orgacs.org In a potential synthesis of the target molecule, an azomethine ylide generated from 2-methoxybenzaldehyde and an amino acid ester would serve as the 1,3-dipole. This dipole would then react with an alkene such as 1-butene to form the desired 3,4-disubstituted pyrrolidine ring.
The generation of the azomethine ylide can be achieved through various methods, including the thermal decarboxylation of imines derived from α-amino acids or via the activation of iminium ion species. acs.org The reaction's regioselectivity and diastereoselectivity can be controlled by the nature of the substituents, the catalyst, and the reaction conditions. acs.orgacs.org Metal-catalyzed processes, often employing silver or iridium complexes, have become particularly powerful for achieving high levels of stereocontrol. acs.orgacs.org
Intramolecular Cyclization Protocols
Intramolecular cyclization offers a robust alternative for pyrrolidine ring formation. osaka-u.ac.jpresearchgate.net These protocols involve the formation of a key C-N or C-C bond in a linear precursor to close the five-membered ring.
Common strategies applicable to the synthesis of this compound include:
Nucleophilic Substitution: A linear substrate containing an amine and a suitable leaving group separated by a four-carbon chain can undergo intramolecular S_N2 reaction to form the pyrrolidine ring. acs.org
Reductive Amination: The cyclization of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classic method for forming the pyrrolidine skeleton. mdpi.com
Radical Cyclization: Amidyl radicals can be generated and used to activate remote C-H bonds, leading to cyclization. researchgate.net
Hofmann-Löffler Reaction: This photochemical or thermal reaction involves the decomposition of an N-halogenated amine in the presence of a strong acid to generate a nitrogen radical, which then abstracts an intramolecular hydrogen atom, ultimately leading to a cyclized pyrrolidine. wikipedia.org
These methods often require the synthesis of more complex linear precursors compared to the convergent cycloaddition strategies.
Asymmetric Synthetic Routes for Enantiopure this compound
Given the presence of two stereocenters at the C3 and C4 positions, achieving enantiopure this compound is a significant objective. Asymmetric synthesis can be approached in several ways:
Catalytic Asymmetric [3+2] Cycloaddition: This is a highly effective strategy where a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst, controls the facial selectivity of the reaction between the azomethine ylide and the alkene. ingentaconnect.comnih.gov This approach can simultaneously set both stereocenters with high diastereoselectivity and enantioselectivity.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to either the azomethine ylide precursor or the alkene. The auxiliary directs the stereochemical outcome of the cycloaddition and is subsequently removed. N-tert-butanesulfinylimines, for instance, have been used as effective chiral auxiliaries in cycloadditions to synthesize densely substituted pyrrolidines. acs.org
Chiral Pool Synthesis: Starting from an optically pure precursor, such as a derivative of proline or 4-hydroxyproline, is another viable route. mdpi.com The existing stereocenter is used to control the introduction of new substituents.
Asymmetric Intramolecular Cyclization: Chiral catalysts can also be employed to control the stereochemistry of intramolecular cyclization reactions, such as asymmetric hydrogenations of cyclic enamines or other prochiral precursors. acs.orggoogle.com
Investigation of Catalytic Systems and Reaction Conditions for Optimized Synthesis
The optimization of catalytic systems and reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound.
For [3+2] cycloaddition reactions, a variety of catalytic systems have been explored. Lewis acids are commonly used to promote the formation of the azomethine ylide and activate the dipolarophile. ingentaconnect.com Organocatalysis, utilizing species like prolines, thioureas, and phosphoric acids, has also emerged as a powerful tool for these transformations, providing an alternative to metal-based catalysts. ingentaconnect.comnih.gov
| Catalyst Type | Example Catalyst | Typical Reaction | Key Advantages |
| Lewis Acid | AgOAc, Cu(CH₃CN)₄PF₆ | [3+2] Cycloaddition | High efficiency, good stereocontrol with chiral ligands. |
| Organocatalyst | Chiral Phosphoric Acid, Proline Derivatives | [3+2] Cycloaddition, Aldol Reactions | Metal-free, mild conditions, high enantioselectivity. ingentaconnect.comnih.gov |
| Transition Metal | Ir/Chiral Diene Complexes | Asymmetric Cyclization | High enantioselectivity in cyclization of N-sulfonyl alkenyl amides. researchgate.net |
| Transition Metal | Rhodium Complexes | C-H Amination | Intramolecular C-H insertion to form pyrrolidines. organic-chemistry.org |
| Transition Metal | Palladium Complexes | Aza-Heck Cyclization | Forms unsaturated pyrrolidines from O-phenyl hydroxamates. researchgate.net |
Reaction conditions such as solvent, temperature, and concentration play a significant role. For instance, cycloaddition reactions are often sensitive to the polarity of the solvent, while temperature can influence the stability of intermediates and the reversibility of certain steps, thereby affecting the stereochemical outcome.
Efficiency and Scalability Assessment of Synthetic Pathways
Convergency and Atom Economy: [3+2] cycloaddition reactions are highly convergent and atom-economical, constructing the core ring system and its stereocenters in a single step from simple building blocks. This contrasts with linear syntheses, which often involve more steps and generate more waste.
Availability of Starting Materials: The cost and commercial availability of the key building blocks are critical for large-scale synthesis. Strategies that utilize simple, inexpensive starting materials are preferred. acs.org
Robustness and Safety: The chosen reactions should be robust, reproducible, and safe to perform on a larger scale. Some reagents, such as certain nitro compounds or azides, may pose safety hazards that limit their industrial applicability. acs.orgnih.gov
Purification: The ease of purification of intermediates and the final product is a crucial practical consideration. Crystalline intermediates can be highly advantageous for ensuring high purity. google.com
Flow Chemistry: Modern approaches, such as continuous flow protocols, can significantly enhance the scalability and safety of a synthetic process. rsc.org Flow chemistry allows for precise control over reaction parameters and can facilitate the handling of hazardous intermediates, making it a promising technology for the large-scale production of pyrrolidines. rsc.org
| Synthetic Approach | Potential Advantages | Potential Disadvantages | Scalability Assessment |
| [3+2] Cycloaddition | High convergency, atom economy, excellent stereocontrol. | Catalyst cost, optimization of conditions can be complex. | Good to Excellent, especially with flow chemistry protocols. rsc.org |
| Intramolecular Cyclization | Robust and well-established reactions. | Often requires multi-step synthesis of linear precursors, lower atom economy. | Moderate, can be limited by the efficiency of precursor synthesis. |
| Chiral Pool Synthesis | Readily available chiral starting materials. | May require extensive functional group interconversions. | Moderate, depends on the cost of the chiral starting material. |
Advanced Spectroscopic and Crystallographic Elucidation of 3 Ethyl 4 2 Methoxyphenyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A full suite of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 3-ethyl-4-(2-methoxyphenyl)pyrrolidine molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the ethyl group, the methoxy (B1213986) group, and the aromatic ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons of the 2-methoxyphenyl group are expected to appear in the downfield region (typically δ 6.8-7.3 ppm) as a complex multiplet pattern due to their distinct electronic environments and spin-spin coupling. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The protons on the pyrrolidine ring and the ethyl group will appear in the more upfield aliphatic region. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.80-7.30 | m | - |
| OCH₃ | 3.85 | s | - |
| Pyrrolidine-H (CH-Ar) | 3.50-3.70 | m | - |
| Pyrrolidine-H (CH₂) | 2.80-3.40 | m | - |
| Pyrrolidine-H (CH-Et) | 2.20-2.40 | m | - |
| Ethyl-CH₂ | 1.40-1.60 | m | ~7.4 |
| NH | 1.50-2.50 | br s | - |
Note: This is a predictive table. Actual values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons of the 2-methoxyphenyl group will resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the oxygen appearing at the lowest field. The aliphatic carbons of the pyrrolidine ring and the ethyl group will appear in the upfield region (δ 10-60 ppm).
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~157 |
| Aromatic C-N | ~135 |
| Aromatic C-H | 110-128 |
| OCH₃ | ~55 |
| Pyrrolidine C-N (CH₂) | 45-55 |
| Pyrrolidine C-H (CH-Ar) | 40-50 |
| Pyrrolidine C-H (CH-Et) | 35-45 |
| Ethyl CH₂ | ~25 |
Note: This is a predictive table. Actual values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com It would show correlations between adjacent protons, for example, between the methyl and methylene (B1212753) protons of the ethyl group, and among the protons of the pyrrolidine ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the carbon skeleton. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the pyrrolidine protons to adjacent carbons, helping to piece together the entire molecular framework. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry of the molecule. youtube.com For this compound, NOESY could determine the relative stereochemistry (cis or trans) of the ethyl and methoxyphenyl substituents on the pyrrolidine ring by observing spatial correlations between their respective protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine and ethyl groups would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group is expected around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for identifying the skeletal vibrations of the molecule.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3010-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O (ether) | Asymmetric Stretch | 1240-1260 |
Note: This is a predictive table. Actual values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₉NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.
Expected HRMS Data:
Molecular Formula: C₁₃H₁₉NO
Calculated Exact Mass [M+H]⁺: 206.1539 g/mol
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethyl group, cleavage of the pyrrolidine ring, and fragmentation of the methoxyphenyl moiety. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
Plausible Fragmentation Pattern:
| m/z | Possible Fragment |
|---|---|
| 206.1539 | [M+H]⁺ |
| 177.1278 | [M - C₂H₅]⁺ |
| 134.0910 | [M - C₄H₈N]⁺ |
Note: This is a predictive table. Actual values may vary.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. mkuniversity.ac.in While obtaining suitable crystals can be a challenge, a successful analysis provides definitive proof of the molecular structure. researchgate.net
This technique would yield precise bond lengths, bond angles, and torsion angles for this compound. mkuniversity.ac.in Crucially, it would unambiguously determine the relative stereochemistry of the substituents on the pyrrolidine ring, confirming whether they are in a cis or trans configuration. Furthermore, if the compound crystallizes in a chiral space group, the analysis can also establish the absolute configuration of the stereocenters. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the N-H group, would also be revealed. This comprehensive solid-state data provides an invaluable benchmark for computational models and a deeper understanding of the molecule's properties. iucr.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization
Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is an indispensable tool for the unambiguous characterization of stereoisomers of chiral molecules such as this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. The stereoisomers of this compound, arising from the two chiral centers at positions 3 and 4 of the pyrrolidine ring, are expected to exhibit distinct CD spectra, allowing for their differentiation and stereochemical assignment.
The CD spectrum of each stereoisomer is dictated by the spatial arrangement of its chromophores and chiral centers. In this compound, the primary chromophore is the 2-methoxyphenyl group. The electronic transitions of this aromatic system, when perturbed by the chiral environment of the pyrrolidine ring, give rise to characteristic Cotton effects (positive or negative bands) in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters.
For the (3S,4S) and (3R,4R) enantiomeric pair, the CD spectra are expected to be mirror images of each other, a direct consequence of their non-superimposable mirror-image relationship. This principle of mirror-image spectra for enantiomers is a fundamental aspect of chiroptical spectroscopy. Conversely, the diastereomers, (3S,4R) and (3R,4S), will display CD spectra that are distinct from each other and from the (3S,4S)/(3R,4R) pair.
The interpretation of the CD spectra can be further enhanced by computational modeling. Quantum mechanical calculations of theoretical CD spectra for each possible stereoisomer can be compared with the experimental spectra to provide a reliable assignment of the absolute configuration. This combined experimental and theoretical approach is a powerful strategy for the stereochemical elucidation of complex chiral molecules.
The following table represents hypothetical, yet scientifically plausible, circular dichroism data for the stereoisomers of this compound, illustrating the expected differences in their chiroptical properties. The wavelengths (λ) and molar circular dichroism values (Δε) are representative of the type of data obtained from CD spectroscopy for aromatic compounds.
| Stereoisomer | λ (nm) | Δε (M-1cm-1) | Electronic Transition |
|---|---|---|---|
| (3S,4S)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 275 | +2.5 | ¹Lb |
| (3S,4S)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 220 | -5.0 | ¹La |
| (3R,4R)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 275 | -2.5 | ¹Lb |
| (3R,4R)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 220 | +5.0 | ¹La |
| (3S,4R)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 278 | +1.8 | ¹Lb |
| (3S,4R)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 225 | +3.2 | ¹La |
| (3R,4S)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 278 | -1.8 | ¹Lb |
| (3R,4S)-3-Ethyl-4-(2-methoxyphenyl)pyrrolidine | 225 | -3.2 | ¹La |
Computational Chemistry and Quantum Mechanical Investigations of 3 Ethyl 4 2 Methoxyphenyl Pyrrolidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
DFT calculations serve as a powerful tool to elucidate the fundamental electronic properties and reactivity of a molecule. For 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine, these calculations provide a detailed picture of its structural preferences, orbital energies, and sites susceptible to molecular interactions.
Geometry Optimization and Conformational Landscape Analysis
The initial step in the computational analysis involves the geometry optimization of the this compound structure. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. Conformational analysis is crucial for flexible molecules like this pyrrolidine (B122466) derivative, as different spatial arrangements of its substituent groups (the ethyl and 2-methoxyphenyl groups) can lead to various conformers with distinct energy levels.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Pyrrolidine Ring Pucker | Dihedral Angle (C-C-C-C) (°) |
|---|---|---|---|
| trans-1 (Global Minimum) | 0.00 | Twisted | 35.8 |
| trans-2 | 1.25 | Envelope | 15.2 |
| cis-1 | 3.45 | Twisted | -34.5 |
| cis-2 | 4.80 | Envelope | -14.9 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring and the nitrogen atom of the pyrrolidine ring, which possess lone pairs of electrons. Conversely, the LUMO is likely distributed over the aromatic ring and the C-N bonds of the pyrrolidine ring.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.87 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential | 5.87 |
| Electron Affinity | 0.25 |
Note: Data is hypothetical and for illustrative purposes.
A significant HOMO-LUMO gap suggests that this compound possesses good chemical stability. researchgate.net
Electrostatic Potential Surface Mapping for Molecular Interaction Sites
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. chemrxiv.org The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. youtube.combhu.ac.in Conversely, regions of positive potential (colored blue) are electron-deficient and represent potential electrophilic or hydrogen bond donor sites. youtube.combhu.ac.in
In the case of this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrolidine ring, making these sites prone to electrophilic attack or hydrogen bonding interactions. The hydrogen atoms of the pyrrolidine ring and the aromatic ring would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD simulations can explore the conformational landscape and assess the stability of different conformers. These simulations can reveal how the molecule transitions between different shapes and how flexible its structure is in a solution or biological environment. For this compound, MD simulations could track the puckering of the pyrrolidine ring and the rotation of the substituent groups, providing a more realistic understanding of its behavior in a dynamic setting.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods can be employed to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com These predictions are highly valuable for confirming the identity and structure of a synthesized compound by comparing the calculated spectra with experimental data.
For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. researchgate.net Similarly, the vibrational frequencies corresponding to different bond stretches, bends, and torsions can be calculated to generate a theoretical IR spectrum. mdpi.com Discrepancies between the predicted and experimental spectra can often be attributed to solvent effects or the presence of different conformers in the experimental sample.
In Silico Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at the molecular level. For this compound, in silico studies can be used to explore its potential reactivity in various chemical transformations. By modeling the reaction pathways, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants to products.
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis can be instrumental in understanding the reactivity of the pyrrolidine ring, such as its susceptibility to N-alkylation or acylation, or the reactivity of the aromatic ring towards electrophilic substitution. These computational insights can guide the design of new synthetic routes and the prediction of potential reaction products. nih.gov
Chemical Reactivity and Transformation Studies of 3 Ethyl 4 2 Methoxyphenyl Pyrrolidine
Functionalization Reactions on the Pyrrolidine (B122466) Heterocycle
The nitrogen atom of the pyrrolidine ring is a primary site for functionalization, readily undergoing reactions typical of secondary amines.
The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for the introduction of various alkyl groups. This reaction typically proceeds by treating the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) is a common system for such transformations. nih.gov
Table 1: Exemplary N-Alkylation Reactions on Pyrrolidine Scaffolds
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetonitrile | 3-Ethyl-1-methyl-4-(2-methoxyphenyl)pyrrolidine |
| Benzyl Bromide | Et₃N | Dichloromethane | 1-Benzyl-3-ethyl-4-(2-methoxyphenyl)pyrrolidine |
Note: This table represents plausible reactions based on general knowledge of pyrrolidine chemistry.
N-acylation introduces an acyl group onto the pyrrolidine nitrogen, forming an amide. This is commonly achieved using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. These reactions are generally robust and high-yielding. N-acylation can significantly alter the electronic and steric properties of the pyrrolidine, influencing its biological activity and further reactivity.
Table 2: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-3-ethyl-4-(2-methoxyphenyl)pyrrolidine |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-3-ethyl-4-(2-methoxyphenyl)pyrrolidine |
Note: This table illustrates potential N-acylation reactions for the target compound.
Chemical Transformations of the Ethyl Substituent
The ethyl group at the 3-position of the pyrrolidine ring offers another handle for chemical modification.
The benzylic-like position of the carbon atom attached to the pyrrolidine ring makes the ethyl group susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially oxidize the ethyl group. libretexts.orgyoutube.com Depending on the reaction conditions, this could lead to the formation of a ketone (1-(4-(2-methoxyphenyl)pyrrolidin-3-yl)ethan-1-one) or, under more forcing conditions, a carboxylic acid (2-(4-(2-methoxyphenyl)pyrrolidin-3-yl)acetic acid). The reaction's feasibility would depend on the stability of the rest of the molecule to the strong oxidizing conditions.
Transition metal-catalyzed dehydrogenation presents a milder alternative for modifying the ethyl group. Catalysts based on iridium, for example, have been shown to facilitate the conversion of ethyl groups on aromatic and heteroaromatic systems into vinyl groups. researchgate.net This transformation would yield 3-(2-methoxyphenyl)-4-vinylpyrrolidine, a valuable intermediate for further functionalization, such as through Heck or Michael additions. This reaction often requires a hydrogen scavenger to drive the equilibrium towards the product.
Reactions Involving the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl substituent provides a platform for modifications on the aromatic ring.
The methoxy (B1213986) group can be cleaved to reveal a phenol, a common transformation in medicinal chemistry to modulate activity or enable further functionalization. Reagents such as boron tribromide (BBr₃) are highly effective for this purpose, typically used at low temperatures in a chlorinated solvent. chem-station.com Alternatively, strong protic acids like hydrobromic acid (HBr) at elevated temperatures can also effect O-demethylation. chem-station.com
Table 3: Conditions for O-Demethylation
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to rt | 2-(4-Ethylpyrrolidin-3-yl)phenol |
Note: This table outlines common conditions for the O-demethylation of methoxyarenes.
The methoxy group is an ortho-, para-directing activating group for electrophilic aromatic substitution. libretexts.orgyoutube.com Therefore, the phenyl ring of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is susceptible to reactions such as nitration, halogenation, and Friedel-Crafts acylation. The incoming electrophile would be directed to the positions ortho and para to the methoxy group. However, steric hindrance from the bulky pyrrolidine substituent might influence the regioselectivity, potentially favoring substitution at the less hindered para position.
Exploration of Stereoselective Chemical Modifications
Given that this compound possesses two stereocenters at the 3- and 4-positions, stereoselective modifications are of significant interest for accessing specific stereoisomers.
The relative stereochemistry of the ethyl and 2-methoxyphenyl groups (cis or trans) will profoundly influence the steric environment around the molecule, directing the approach of reagents in subsequent reactions. For instance, in a cis-isomer, one face of the pyrrolidine ring will be significantly more hindered than the other. This inherent chirality can be exploited in diastereoselective reactions.
For example, the N-alkylation or N-acylation of a chiral, non-racemic sample of this compound would be expected to proceed without affecting the existing stereocenters. Furthermore, if a chiral reagent or catalyst is employed, it may be possible to achieve diastereoselective functionalization at other positions on the pyrrolidine ring, such as the 2- or 5-positions, by taking advantage of the directing effects of the existing substituents. nih.gov The development of such stereoselective transformations is a key area of research in the synthesis of complex, biologically active molecules.
Development and Validation of Advanced Analytical Methodologies for 3 Ethyl 4 2 Methoxyphenyl Pyrrolidine
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis
Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing high-resolution separation for the purity assessment and quantification of active compounds.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity determination and quantitative analysis of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine. The lipophilic nature of the molecule, conferred by the ethyl and methoxyphenyl groups, makes it well-suited for separation on a C18 stationary phase.
A typical HPLC method would be developed and validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness.
Method Parameters: A plausible set of starting conditions would involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer at pH 6.0) and an organic solvent like acetonitrile (B52724). Gradient elution may be employed to ensure the separation of the main compound from any potential impurities with different polarities. Detection would likely be performed using a UV detector set at a wavelength where the methoxyphenyl chromophore exhibits maximum absorbance.
Table 1: Hypothetical HPLC Method Validation Data for this compound
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD - Intraday) | < 1.0% |
| Precision (% RSD - Interday) | < 1.5% |
Gas Chromatography (GC)
For the analysis of volatile impurities or for certain specific assays, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) could be employed. Given the molecular weight and structure of this compound, it should have sufficient volatility for GC analysis, possibly after derivatization to improve its thermal stability and chromatographic behavior. The secondary amine in the pyrrolidine (B122466) ring could be derivatized, for example, through acylation.
Method Parameters: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be suitable. The injector and detector temperatures would be optimized to prevent thermal degradation while ensuring efficient volatilization and detection.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification in Research Samples
Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for structural elucidation of unknown impurities and metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for identifying and characterizing process-related impurities and degradation products. An LC method similar to the one described for purity assessment can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be expected to be an effective ionization technique for this compound, protonating the secondary amine of the pyrrolidine ring.
By analyzing the fragmentation patterns obtained from MS/MS experiments, the structures of unknown impurities can be elucidated. Common impurities might arise from starting materials, by-products of the synthesis, or degradation of the final compound.
In a research context, LC-MS/MS is also the primary technique for identifying potential metabolites in in vitro or in vivo studies. Common metabolic pathways for a molecule like this compound could include oxidation of the ethyl group, hydroxylation of the phenyl ring, O-demethylation of the methoxy (B1213986) group, or oxidation of the pyrrolidine ring.
Table 2: Plausible Impurity Profile of this compound by LC-MS
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure / Origin |
| A | 4.5 | 178.1 | 4-(2-methoxyphenyl)pyrrolidine (unreacted intermediate) |
| B | 6.2 | 222.2 | Oxidized product (e.g., hydroxylated phenyl ring) |
| C | 7.8 | 204.1 | N-de-ethylated analog |
| D | 9.1 | 236.2 | Dimeric impurity |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides complementary information, especially for more volatile or thermally stable impurities. The electron ionization (EI) mass spectra generated by GC-MS can be compared against spectral libraries for identification. The fragmentation patterns in EI are often highly reproducible and can provide detailed structural information. For this compound, characteristic fragments would likely arise from the cleavage of the ethyl group, the methoxyphenyl group, and fragmentation of the pyrrolidine ring.
Spectrophotometric and Potentiometric Methods for Concentration Determination
While chromatography is preferred for its specificity, spectrophotometric and potentiometric methods can offer simpler and faster alternatives for concentration determination in bulk samples or simple formulations where interfering substances are not present.
Spectrophotometric Methods
UV-Vis spectrophotometry can be used for the quantitative determination of this compound by exploiting the UV absorbance of the methoxyphenyl group. A simple and rapid assay can be developed by dissolving a known amount of the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and measuring the absorbance at the wavelength of maximum absorption (λmax). The concentration can then be determined using a previously established calibration curve. This method is particularly useful for quick checks of concentration for solutions of the pure substance.
Method Validation: The method would be validated for linearity, accuracy, and precision in the desired concentration range. The λmax would be determined by scanning a solution of the compound across the UV spectrum.
Table 3: Example Data for UV-Vis Spectrophotometric Assay
| Parameter | Value |
| Solvent | Methanol |
| λmax | ~272 nm |
| Linear Range | 2 - 20 µg/mL |
| Molar Absorptivity (ε) | ~2500 L·mol⁻¹·cm⁻¹ |
Potentiometric Methods
Potentiometric titration is a classic and highly accurate method for the assay of acidic or basic compounds. The secondary amine in the pyrrolidine ring of this compound imparts basic properties to the molecule, making it amenable to acid-base titration.
The assay would typically involve dissolving the compound in a suitable non-aqueous solvent, such as glacial acetic acid or a mixture of alcohols, and titrating with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint of the titration can be determined by monitoring the potential change with a suitable electrode system (e.g., a glass electrode and a reference electrode). This provides an absolute method for determining the purity of the bulk substance.
Synthesis and Comparative Biological Evaluation of Analogues and Derivatives of 3 Ethyl 4 2 Methoxyphenyl Pyrrolidine
Rational Design and Synthesis of Novel Pyrrolidine (B122466) Analogues
The rational design of novel analogues of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core strategy often involves the systematic modification of the substituents on the pyrrolidine ring. The trans-3,4-disubstituted pyrrolidine scaffold is a common starting point due to its stereochemical rigidity, which can lead to more specific interactions with biological targets. nih.gov
A prevalent synthetic route to access such trans-3,4-disubstituted pyrrolidines is through a [3+2] cycloaddition reaction. This method typically involves the reaction of an azomethine ylide with a trans-α,β-unsaturated ester. The azomethine ylide can be generated in situ from the corresponding N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This approach offers a high degree of stereocontrol, yielding predominantly the trans-isomer.
For the synthesis of analogues of this compound, a suitable α,β-unsaturated ester precursor would be an ester of 2-pentenoic acid to introduce the ethyl group at the 3-position. The aryl group at the 4-position is introduced via the corresponding substituted benzaldehyde (B42025) in the preparation of the starting α,β-unsaturated ester through a Wittig reaction. To obtain the desired 2-methoxyphenyl substitution, 2-methoxybenzaldehyde (B41997) would be the required starting material. The resulting cycloadduct, a pyrrolidine with ester and aryl substituents, can then be further modified. For instance, the ester group can be reduced or converted to other functional groups to explore a wider chemical space.
Comparative Analysis of Receptor Binding and Enzymatic Activity of Analogues
The biological evaluation of newly synthesized pyrrolidine analogues is crucial to understanding their therapeutic potential. This often involves a battery of in vitro assays to determine their binding affinities for various receptors and their inhibitory effects on specific enzymes. While specific data for a broad range of this compound analogues is not extensively available in the public domain, studies on structurally related 4-aryl pyrrolidines provide valuable insights into their potential biological targets.
For instance, a series of 4-aryl-N-benzylpyrrolidine-3-carboxamides were evaluated for their antimalarial activity against Plasmodium falciparum. nih.gov Although this is a measure of antiparasitic activity rather than receptor binding or enzymatic inhibition in a mammalian system, it demonstrates the biological activity of this class of compounds. In these studies, the potency of the compounds was determined using a SYBR Green I-based assay, which measures the inhibition of parasite proliferation.
Furthermore, safety-related profiling of these compounds included assessing their affinity for the hERG (human Ether-à-go-go-Related Gene) channel, a critical potassium ion channel. Inhibition of the hERG channel can lead to cardiac arrhythmias, and thus, it is a crucial parameter in drug development. Competitive binding assays are used to determine the binding affinities of the compounds for the hERG channel. nih.gov
Inhibition of cytochrome P450 (CYP) enzymes is another important aspect of the biological evaluation of new chemical entities. CYP enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition can lead to drug-drug interactions. Assays to determine the IC50 values for the inhibition of various CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are routinely performed. researchgate.net
The following table summarizes hypothetical biological data for a series of 3-Ethyl-4-(aryl)pyrrolidine analogues, based on the trends observed in related compound series.
| Compound | R (Aryl Group) | Target A Binding Affinity (Ki, nM) | Enzyme B Inhibition (IC50, µM) |
| 1 | 2-methoxyphenyl | 50 | 1.2 |
| 2a | 4-methoxyphenyl | 75 | 2.5 |
| 2b | 3-methoxyphenyl | 120 | 5.8 |
| 2c | 4-chlorophenyl | 30 | 0.8 |
| 2d | 4-fluorophenyl | 45 | 1.1 |
| 2e | 4-methylphenyl | 90 | 3.4 |
| 2f | Phenyl | 150 | 7.2 |
Structure-Activity Relationship (SAR) Extension Through Systematic Derivatization
Systematic derivatization of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), providing a rationale for the design of more potent and selective compounds. The SAR for 4-aryl pyrrolidines has been investigated by modifying the substituents on the aryl ring at the 4-position and by altering the substituent at the 3-position.
Substitution on the Aryl Ring at the 4-Position:
Studies on related 4-aryl pyrrolidines have shown that the nature and position of the substituent on the phenyl ring have a significant impact on biological activity. For example, in a series of antimalarial 4-aryl pyrrolidines, electron-withdrawing groups at the 4-position of the phenyl ring, such as trifluoromethyl (CF3) and pentafluorosulfide (SF5), were found to be well-tolerated and often led to potent compounds. nih.govresearchgate.net Halogen substitutions, such as chloro and bromo, also resulted in good activity. In contrast, increasing the size of the substituent at the 4-position to a phenyl group led to a significant decrease in potency. researchgate.net
Applying these findings to the this compound scaffold, it can be hypothesized that the position of the methoxy (B1213986) group on the phenyl ring is critical. The ortho-position, as in the parent compound, may confer a specific conformational constraint that is beneficial for binding to a particular biological target. Moving the methoxy group to the meta- or para-position would likely alter the binding affinity. Furthermore, replacing the methoxy group with other substituents of varying electronic and steric properties would be a key strategy in SAR exploration.
Modification of the Substituent at the 3-Position:
The ethyl group at the 3-position of the pyrrolidine ring also presents an opportunity for modification. Varying the length and branching of the alkyl chain could influence the compound's lipophilicity and its fit within a binding pocket. Replacing the ethyl group with other functional groups, such as a hydroxymethyl or an aminomethyl group, could introduce new hydrogen bonding interactions and potentially alter the compound's biological profile.
The following table outlines the SAR for hypothetical analogues of this compound based on general trends observed in similar compound series.
| Position of Modification | Substituent | Observed Effect on Activity |
| 4-Aryl Ring | Electron-withdrawing groups (e.g., Cl, F) | Generally increases potency |
| Electron-donating groups (e.g., CH3) | Potency may decrease | |
| Positional isomers of methoxy group | Likely to alter potency and selectivity | |
| Bulkier substituents | Generally decreases potency | |
| 3-Position | Smaller alkyl groups (e.g., methyl) | May be well-tolerated |
| Larger alkyl groups (e.g., propyl, butyl) | May decrease potency due to steric hindrance | |
| Introduction of polar functional groups | Could introduce new binding interactions |
Future Research Directions and Translational Perspectives for 3 Ethyl 4 2 Methoxyphenyl Pyrrolidine
Exploration of Novel Chemo- and Stereoselective Synthetic Pathways
The development of efficient and selective synthetic methodologies is paramount for accessing novel analogs of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine and for constructing libraries for biological screening. Future research should prioritize the exploration of innovative chemo- and stereoselective pathways.
One promising avenue is the advancement of [3+2] cycloaddition reactions . These reactions are powerful tools for the stereocontrolled synthesis of densely substituted pyrrolidines. acs.orgchemistryviews.org Future work could focus on developing novel catalysts and chiral auxiliaries to control the diastereoselectivity of the cycloaddition between azomethine ylides and various dipolarophiles, allowing for the precise installation of the ethyl and methoxyphenyl groups. acs.orgchemistryviews.org
Copper-catalyzed intramolecular C-H amination presents another key area for investigation. acs.orgacs.orgresearchgate.net This methodology allows for the direct formation of the pyrrolidine (B122466) ring from acyclic precursors, offering a more atom-economical approach compared to traditional methods that often rely on pre-functionalized starting materials. acs.orgacs.orgresearchgate.net Research into new ligand systems for the copper catalyst could enhance the scope and stereoselectivity of this transformation for the synthesis of 3,4-disubstituted pyrrolidines.
Furthermore, biocatalytic approaches , such as the use of transaminases, offer a green and highly selective alternative for the synthesis of chiral pyrrolidines. acs.org Engineered transaminases could be employed to asymmetrically synthesize key intermediates, providing access to specific enantiomers of this compound, which is crucial for understanding stereospecific biological activity. acs.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| [3+2] Cycloaddition | High stereocontrol, access to complex substitution patterns | Novel catalysts and chiral auxiliaries |
| Copper-Catalyzed C-H Amination | Atom economy, direct ring formation | Development of advanced ligand systems |
| Biocatalysis (Transaminases) | High enantioselectivity, green chemistry | Enzyme engineering for substrate specificity |
Advanced Mechanistic Studies at the Cellular and Subcellular Levels
A detailed understanding of the mechanism of action of this compound at the cellular and subcellular level is critical for its development as a potential therapeutic agent. The pyrrolidine scaffold is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. nih.govfrontiersin.org
Future research should employ a suite of modern chemical biology tools to elucidate these interactions. This includes the synthesis of photoaffinity probes and biotinylated derivatives of the parent compound to identify its protein binding partners through techniques such as affinity purification coupled with mass spectrometry.
Advanced microscopy techniques , including confocal and super-resolution microscopy, can be used to visualize the subcellular localization of fluorescently tagged analogs of this compound. This will provide insights into its distribution within the cell and potential organelle-specific effects.
Furthermore, transcriptomic and proteomic studies can reveal the downstream cellular pathways modulated by this compound. By analyzing changes in gene and protein expression following treatment, researchers can build a comprehensive picture of its biological effects and identify potential biomarkers of activity.
Potential for High-Throughput Screening (HTS) of Chemical Libraries based on the Pyrrolidine Scaffold
High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds. ku.edu The this compound scaffold provides an excellent starting point for the construction of diverse chemical libraries for HTS campaigns.
Future efforts should focus on the combinatorial synthesis of libraries of pyrrolidine derivatives with variations at the ethyl and methoxyphenyl positions, as well as on the pyrrolidine nitrogen. pnas.orgpnas.org The use of encoded library technology (ELT) could further accelerate the screening process, allowing for the simultaneous evaluation of millions of compounds. pnas.org
These libraries can be screened against a wide range of biological targets implicated in various diseases. Given the prevalence of the pyrrolidine scaffold in central nervous system (CNS) active agents, initial screening efforts could focus on targets related to neurological disorders. nih.gov Additionally, screens for anticancer, anti-infective, and anti-inflammatory activity would be of significant interest. frontiersin.orgmdpi.com
| Library Design Strategy | Screening Target Areas | Desired Outcome |
| Combinatorial synthesis | CNS receptors and enzymes | Identification of novel neuroactive compounds |
| Encoded Library Technology (ELT) | Kinases, proteases | Discovery of potent and selective enzyme inhibitors |
| Diversity-oriented synthesis | Phenotypic screens | Unbiased discovery of new biological activities |
Integration of Cheminformatics and Machine Learning for Predictive Modeling of Activity
Cheminformatics and machine learning are transforming the field of drug discovery by enabling the prediction of molecular properties and biological activities. nih.govnih.govresearchgate.netscite.ai These computational tools can be leveraged to accelerate the optimization of this compound as a lead compound.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from HTS campaigns and focused library synthesis. nih.gov These models can identify key structural features that correlate with biological activity, guiding the design of more potent and selective analogs. nih.gov
Machine learning algorithms , such as deep neural networks, can be trained on large datasets of known bioactive molecules to predict the potential targets and off-target effects of novel pyrrolidine derivatives. nih.gov This can help to prioritize compounds for synthesis and testing, and to anticipate potential liabilities.
Molecular docking and dynamics simulations can provide insights into the binding mode of this compound with its biological targets. nih.gov This information can be used to rationally design modifications that enhance binding affinity and selectivity.
Collaborative Opportunities in Interdisciplinary Chemical Biology Research
The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate requires a multidisciplinary approach. Fostering collaborations between synthetic chemists, chemical biologists, pharmacologists, and computational scientists is essential.
Academic-industrial partnerships can provide access to specialized expertise and resources, such as HTS infrastructure and preclinical development capabilities. These collaborations can help to bridge the "valley of death" between basic research and clinical application.
Open science initiatives and data sharing platforms can facilitate collaboration and accelerate the pace of discovery. By making research data and tools publicly available, the scientific community can work together to advance our understanding of the therapeutic potential of the pyrrolidine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
